molecular formula C10H7F3O3 B7855599 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B7855599
M. Wt: 232.16 g/mol
InChI Key: RNYVTJANWYBGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- is an organic compound with the molecular formula C10H7F3O3. It is also known as 4-(trifluoromethoxy)cinnamic acid. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Knoevenagel Condensation: The 4-(trifluoromethoxy)benzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the intermediate 4-(trifluoromethoxy)cinnamic acid.

    Decarboxylation: The intermediate is then subjected to decarboxylation to yield the final product, 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-[4-(trifluoromethoxy)phenyl]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the propenoic acid moiety.

    4-(Trifluoromethoxy)phenylacetic acid: Similar structure but contains an acetic acid moiety instead of propenoic acid.

    4-(Trifluoromethoxy)phenylpropanoic acid: Similar structure but contains a propanoic acid moiety.

Uniqueness

2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]- is unique due to the presence of both the trifluoromethoxy group and the propenoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYVTJANWYBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 6 h) between 4-(trifluoromethoxy)benzaldehyde (10.000 g; 52.598 mmol) and malonic acid (10.399 g; 99.937 mmol) gave the product 3-(4-trifluoromethoxy-phenyl)-acrylic acid as a colorless solid (12.080 g; 99%). LC-MS: tR=0.96 min.; [M+H]+: no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.399 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.00 g (3.80 ml, 26.3 mmol) 4-trifluoromethoxy-benzaldehyde, 3.10 g (30.0 mmol) malonic acid, 0.26 g (3.0 mmol) piperidine and 15.0 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (3 h). After cooling to room temperature the reaction mixture was poured onto 50 g ice and 15 ml 6N HCl. The precipitate was isolated, washed with water and dried. Yield: 5.20 g (85%) 3-(4-Trifluoromethoxy-phenyl)-acrylic acid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.